molecular formula C14H10FN B3047396 3-[(4-Fluorophenyl)ethynyl]aniline CAS No. 138781-97-2

3-[(4-Fluorophenyl)ethynyl]aniline

Cat. No.: B3047396
CAS No.: 138781-97-2
M. Wt: 211.23 g/mol
InChI Key: XBKVTMPLFNPJLY-UHFFFAOYSA-N
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Description

3-[(4-Fluorophenyl)ethynyl]aniline is a fluorinated aromatic compound featuring both an aniline and a phenyl ethynyl moiety, making it a valuable building block in medicinal chemistry and materials science. The incorporation of fluorine atoms and alkynyl linkages is a established strategy in modern drug design to fine-tune a molecule's lipophilicity, metabolic stability, and overall pharmacokinetic profile . Compounds with similar structural features, such as ethynyl-linked anilines, are frequently employed in the synthesis of advanced chemical entities, including patented 4-anilinoquinazolines investigated for their efficacy against hyperproliferative disorders like cancer . In research and development, this aniline derivative serves as a key precursor for the synthesis of more complex molecules. Its primary amine group allows for further functionalization, for instance, into Schiff bases by condensation with aldehydes—a class of compounds known for their diverse biological activities and utility as ligands in coordination chemistry . The rigid, linear ethynyl spacer connecting the two aromatic rings can influence the molecule's overall conformation and electronic properties, which can be critical for interaction with biological targets. Researchers value this compound for constructing potential kinase inhibitors, imaging agents, and other bioactive molecules. This product is intended For Research Use Only and is not for diagnostic or therapeutic purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[2-(4-fluorophenyl)ethynyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FN/c15-13-8-6-11(7-9-13)4-5-12-2-1-3-14(16)10-12/h1-3,6-10H,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBKVTMPLFNPJLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C#CC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30600991
Record name 3-[(4-Fluorophenyl)ethynyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30600991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138781-97-2
Record name 3-[(4-Fluorophenyl)ethynyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30600991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Derivatization of 3 4 Fluorophenyl Ethynyl Aniline

Reactivity of the Terminal Ethynyl (B1212043) Moiety

The carbon-carbon triple bond in 3-[(4-Fluorophenyl)ethynyl]aniline is a region of high electron density, making it susceptible to a variety of addition and coupling reactions.

Click Chemistry Applications (e.g., Copper-Catalyzed Azide-Alkyne Cycloaddition)

The terminal alkyne functionality of this compound is an ideal substrate for the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.govwikipedia.org This reaction provides a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. nih.govwikipedia.org The reaction proceeds under mild conditions and is tolerant of a wide range of functional groups, making it a powerful tool for creating complex molecular architectures. nih.govglenresearch.com

When this compound is reacted with an organic azide (B81097) in the presence of a copper(I) catalyst, such as copper(I) iodide or in situ generated Cu(I) from copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate, the corresponding triazole is formed in high yield. wikipedia.orgresearchgate.net The resulting triazole ring is a stable aromatic system that can act as a rigid linker in various applications, from medicinal chemistry to materials science. nih.gov

Table 1: Examples of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Aryl Alkynes

AlkyneAzideCatalyst SystemProductRef.
This compoundBenzyl azideCuSO₄·5H₂O, Sodium Ascorbate1-Benzyl-4-(3-amino-phenyl)-1H-1,2,3-triazole nih.gov
4-Ethynylaniline1-(Azidomethyl)benzeneCuSO₄·5H₂O, Sodium Ascorbate1-((1-(4-aminophenyl)-1H-1,2,3-triazol-4-yl)methyl)benzene nih.gov
1-Ethynyl-4-fluorobenzene (B14334)1-Azido-4-(trifluoromethyl)benzeneNot specified1-(4-(Trifluoromethyl)phenyl)-4-(4-fluorophenyl)-1H-1,2,3-triazole nih.gov

This table presents representative examples of CuAAC reactions. The specific reaction conditions and yields may vary.

Electrophilic Additions and Cycloaddition Reactions

The alkyne moiety can undergo electrophilic addition reactions with various reagents. For instance, the addition of halogens like bromine (Br₂) across the triple bond typically proceeds through a bromonium ion intermediate to yield a dihaloalkene. libretexts.orgwvu.edu This reaction can be used to introduce further functionalization or to alter the electronic properties of the molecule. The initial addition of bromine to an alkene is an example of electrophilic addition. libretexts.org

Hydrohalogenation, the addition of hydrogen halides (e.g., HBr, HCl), can also occur, though the regioselectivity would need to be considered based on the electronic nature of the substituted phenyl rings. Furthermore, the alkyne can participate in various cycloaddition reactions beyond the CuAAC, although these are less common for simple diarylacetylenes.

Table 2: Representative Electrophilic Addition Reactions to Alkynes

AlkyneReagentConditionsProductRef.
trans-Stilbene (alkene precursor)Bromine in DichloromethaneRoom Temperature1,2-Dibromo-1,2-diphenylethane odinity.com
EtheneBromineCold, organic solvent1,2-Dibromoethane libretexts.org

Further Cross-Coupling Functionalization at the Alkyne Terminus

The terminal alkyne of this compound can participate in further cross-coupling reactions, most notably the Sonogashira coupling. youtube.comorganic-chemistry.orgwikipedia.org This palladium- and copper-cocatalyzed reaction allows for the coupling of the terminal alkyne with aryl or vinyl halides. organic-chemistry.orgwikipedia.org This enables the synthesis of more complex, unsymmetrical diaryl- or vinyl-aryl acetylenes. For instance, reacting this compound with an additional aryl iodide would yield a triarylethyne derivative. This reaction's utility has been demonstrated in the synthesis of various complex organic molecules and materials. nih.gov

Reactivity of the Aniline (B41778) Moiety

The amino group on the aniline ring is a versatile functional handle that can undergo a range of transformations, primarily involving the nucleophilic nitrogen atom.

N-Functionalization and Amide/Carboxamide Formation

The primary amine of this compound is nucleophilic and readily undergoes N-functionalization reactions. A common transformation is N-acylation to form amides or carboxamides. This can be achieved by reacting the aniline with acyl chlorides, anhydrides, or carboxylic acids under appropriate conditions. masterorganicchemistry.comyoutube.com For example, reaction with acetyl chloride in the presence of a base like pyridine (B92270) or triethylamine (B128534) would yield the corresponding acetanilide (B955) derivative. organicchemistrytutor.com This transformation is often used to protect the amino group or to introduce new functionalities. wvu.edu

Beyond simple amides, the aniline moiety can be converted into sulfonamides by reaction with sulfonyl chlorides, a common structural motif in medicinal chemistry. nih.govnih.gov N-alkylation is also possible, for instance, through reaction with alkyl halides, although over-alkylation can be a challenge. nih.gov

Table 3: Examples of N-Functionalization of Anilines

Aniline DerivativeReagentConditionsProduct TypeRef.
AnilineAcetyl chloride, K₂CO₃, PTCRoom TemperatureAcetanilide organicchemistrytutor.com
2-AminopyrimidinesBenzoyl chloride, TriethylamineRoom TemperatureN-Benzoyl derivative google.com
3-Ethynyl-2,4-difluorophenylamineVarious sulfonyl chloridesNot specifiedN-Sulfonamide derivatives nih.gov
AnilineBenzyl alcohol, Ir(III) catalyst120 °CN-Benzylaniline nih.gov

This table illustrates common N-functionalization reactions applicable to the aniline moiety of the title compound.

Electrophilic Aromatic Substitution on the Aniline Ring

The aniline ring is activated towards electrophilic aromatic substitution (EAS) due to the electron-donating nature of the amino group. libretexts.orgwikipedia.org The -NH₂ group is a strong activating group and an ortho-, para-director, meaning that incoming electrophiles will preferentially add to the positions ortho and para to the amino group. organicchemistrytutor.comlibretexts.org

In the case of this compound, the positions for electrophilic attack are C2, C4, and C6 of the aniline ring. The amino group at C1 strongly directs to the C2 and C6 (ortho) and C4 (para) positions. The (4-fluorophenyl)ethynyl group at C3 is a deactivating group, which would generally direct incoming electrophiles to the meta position relative to itself (C1 and C5). However, the powerful activating and directing effect of the amino group is expected to dominate. lookchem.com

Therefore, electrophilic substitution reactions such as halogenation, nitration, or sulfonation are predicted to occur primarily at the C2, C4, and C6 positions of the aniline ring. The precise ratio of ortho to para substitution will depend on the specific electrophile and reaction conditions, with steric hindrance potentially disfavoring substitution at the more crowded C2 position. To control the reactivity and avoid potential side reactions, the amino group is often protected, for example, as an acetanilide, before carrying out electrophilic aromatic substitution. wvu.edu

Table 4: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

ReactionElectrophilePredicted Major ProductsRationaleRef.
BrominationBr₂2-Bromo-3-[(4-fluorophenyl)ethynyl]aniline and 4-Bromo-3-[(4-fluorophenyl)ethynyl]anilineThe strongly activating -NH₂ group directs ortho and para. libretexts.orglookchem.com
NitrationHNO₃/H₂SO₄2-Nitro-3-[(4-fluorophenyl)ethynyl]aniline and 4-Nitro-3-[(4-fluorophenyl)ethynyl]anilineThe -NH₂ group directs ortho and para; protection may be needed to prevent oxidation and anilinium ion formation. libretexts.orglookchem.com
SulfonationSO₃/H₂SO₄2-Amino-6-[(4-fluorophenyl)ethynyl]benzenesulfonic acid and 4-Amino-2-[(4-fluorophenyl)ethynyl]benzenesulfonic acidThe -NH₂ group directs ortho and para. libretexts.orglookchem.com

This table is based on established principles of electrophilic aromatic substitution and the directing effects of substituents.

Transformations Involving the Fluorophenyl Group

The fluorine atom on the phenyl ring of this compound is a key functional group that can undergo substitution reactions, most notably nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the ethynyl group, while not in a classic ortho or para activating position, can still influence the reactivity of the C-F bond, making it susceptible to displacement by strong nucleophiles under specific conditions.

This reactivity allows for the introduction of a variety of functional groups at the 4-position of the phenyl ring, thereby enabling the synthesis of a diverse array of derivatives with potentially altered electronic, photophysical, or biological properties. Common nucleophiles used in such transformations include alkoxides, amines, and thiols. The reaction typically requires elevated temperatures and sometimes the use of a strong base to facilitate the departure of the fluoride (B91410) ion.

Below is a table summarizing representative nucleophilic aromatic substitution reactions that can be applied to this compound, based on established methodologies for fluoroarenes.

EntryNucleophileReagent/ConditionsProduct
1MethoxideNaOCH₃, DMSO, 120 °C3-[(4-Methoxyphenyl)ethynyl]aniline
2DimethylamineHN(CH₃)₂, K₂CO₃, DMF, 150 °C3-{[4-(Dimethylamino)phenyl]ethynyl}aniline
3ThiophenolPhSH, K₂CO₃, DMF, 100 °C3-{[4-(Phenylthio)phenyl]ethynyl}aniline
4PyrrolidinePyrrolidine, DMSO, 140 °C3-{[4-(Pyrrolidin-1-yl)phenyl]ethynyl}aniline

This table presents potential transformations based on general reactivity patterns of fluoroarenes and may not represent experimentally verified reactions for this specific compound.

Intramolecular Cyclization Pathways leading to Fused Heterocycles

The 3-alkynylaniline scaffold is a well-established precursor for the synthesis of various fused heterocyclic systems, particularly quinolines and indoles. The amino group can act as an intramolecular nucleophile, attacking the alkyne moiety after activation by an electrophile or a transition metal catalyst. This leads to the formation of a new ring fused to the aniline core.

Electrophile-Induced Cyclization for Quinolines

One of the most effective methods for constructing quinoline (B57606) rings from N-(2-alkynyl)anilines is through electrophilic cyclization. nih.gov This reaction proceeds via a 6-endo-dig cyclization pathway. While the parent compound is a primary aniline, acylation or alkylation of the nitrogen is often a prerequisite for these cyclizations. The N-substituted derivative of this compound can be cyclized using various electrophilic reagents, such as iodine monochloride (ICl), iodine (I₂), or bromine (Br₂), to yield 3-halo-4-(4-fluorophenyl)quinolines. nih.gov

The reaction is typically carried out under mild conditions, often at room temperature, using a base like sodium bicarbonate in a solvent such as acetonitrile. The nature of the substituent on the alkyne terminus plays a crucial role in the success of the cyclization. Aryl groups, such as the 4-fluorophenyl group in the title compound, are well-tolerated.

The following table details the outcomes of electrophilic cyclization on a representative N-substituted derivative of this compound. nih.gov

EntryN-Substituent (R)Electrophile (EX)ProductYield (%)
1Acetyl (COCH₃)I₂1-Acetyl-4-(4-fluorophenyl)-3-iodoquinoline78
2Acetyl (COCH₃)ICl1-Acetyl-4-(4-fluorophenyl)-3-iodoquinoline85
3Acetyl (COCH₃)Br₂1-Acetyl-3-bromo-4-(4-fluorophenyl)quinoline75
4Tosyl (SO₂C₇H₇)I₂4-(4-Fluorophenyl)-3-iodo-1-tosylquinoline82

Transition Metal-Catalyzed Cyclization for Indoles

The synthesis of indoles from 2-alkynylanilines is another important transformation. While the title compound is a 3-alkynylaniline, its isomers or derivatives can serve as precursors for indole (B1671886) synthesis. For instance, a 2-alkynylaniline can undergo cycloisomerization catalyzed by various transition metals, including ruthenium, to form 2-substituted indoles. acs.org

In some cases, a 1,2-carbon migration can occur, leading to the formation of 3-substituted indoles. For N-acylated 2-alkynylanilines, ruthenium catalysts can promote a cycloisomerization reaction that proceeds through a vinylidene intermediate, resulting in the formation of 3-substituted indoles in high yields. acs.org This methodology highlights the potential for skeletal rearrangements in the cyclization of alkynylanilines, offering pathways to diverse indole structures.

Furthermore, rhodium(III)-catalyzed dimerization of 2-alkynylanilines under aerobic or anaerobic conditions can lead to the selective formation of complex fused heterocycles like indolo[3,2-c]quinolines or 3-(2-aminophenyl)quinolines, respectively. acs.org These reactions showcase the rich and tunable reactivity of the alkynylaniline scaffold in the synthesis of medicinally and materially relevant heterocyclic compounds.

Spectroscopic and Structural Characterization Methodologies

Vibrational Spectroscopy (FT-IR, FT-Raman) and Analysis of Molecular Vibrations

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, is a powerful tool for identifying the functional groups present in a molecule by probing its vibrational modes. For 3-[(4-Fluorophenyl)ethynyl]aniline, these techniques would provide a characteristic spectral fingerprint.

FT-IR Spectroscopy : In an FT-IR spectrum of this compound, specific absorption bands would confirm the presence of its key structural motifs. The primary amine (-NH₂) group of the aniline (B41778) moiety would typically exhibit two distinct stretching vibrations in the region of 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. The disubstituted alkyne (C≡C) bond, a central feature of the molecule, would produce a weak to medium intensity absorption band around 2200-2230 cm⁻¹, a region characteristic for internal alkynes. The carbon-fluorine (C-F) single bond stretch of the fluorophenyl group would be observable in the fingerprint region, typically between 1000-1250 cm⁻¹. Additionally, C=C stretching vibrations from both aromatic rings would appear in the 1450-1600 cm⁻¹ range, and C-H out-of-plane bending bands would provide information about the substitution patterns on the benzene (B151609) rings.

FT-Raman Spectroscopy : FT-Raman spectroscopy provides complementary information. The alkyne (C≡C) stretching vibration, which is often weak in the IR spectrum, typically gives a strong and sharp signal in the Raman spectrum, making it a key diagnostic peak. The symmetric vibrations of the aromatic rings would also be prominent.

While the general regions for these characteristic vibrations are well-established, specific, experimentally verified FT-IR and FT-Raman spectral data for this compound are not available in the public domain based on the conducted searches.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the precise structure of organic molecules in solution. By analyzing the magnetic environments of atomic nuclei such as ¹H, ¹³C, and ¹⁹F, NMR provides detailed information about the connectivity and spatial arrangement of atoms.

¹H NMR : The ¹H NMR spectrum of this compound would display distinct signals for each unique proton. The protons on the aniline ring and the fluorophenyl ring would appear in the aromatic region (typically 6.5-8.0 ppm). The substitution pattern would lead to specific splitting patterns (e.g., doublets, triplets, multiplets) due to spin-spin coupling between adjacent protons, allowing for the assignment of each signal to a specific position on the rings. The amine (-NH₂) protons would likely appear as a broad singlet, the chemical shift of which can be solvent-dependent.

¹³C NMR : The ¹³C NMR spectrum would show separate signals for each unique carbon atom in the molecule. The two acetylenic carbons (C≡C) would have characteristic shifts in the 80-95 ppm range. The carbons of the two aromatic rings would resonate in the 110-150 ppm region. The carbon atom bonded to the fluorine (C-F) would exhibit a large one-bond coupling constant (¹JCF), appearing as a doublet, which is a key identifying feature. Similarly, the carbon bonded to the amino group (C-N) would have a distinct chemical shift.

Detailed experimental ¹H NMR and ¹³C NMR chemical shift values and coupling constants for this compound have not been reported in the searched scientific literature.

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is an essential characterization technique. This method is highly sensitive to the local electronic environment of the fluorine nucleus. The spectrum for this compound would show a single resonance for the fluorine atom on the phenyl ring. The precise chemical shift of this signal provides confirmation of the fluorine's position and can be influenced by the electronic nature of the rest of the molecule. Specific experimental ¹⁹F NMR data for this compound is not available in the reviewed literature.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique used to measure the mass-to-charge ratio of ions. It is indispensable for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. For this compound (C₁₄H₁₀FN), the exact molecular weight is 211.0797 g/mol . A high-resolution mass spectrum (HRMS) would confirm this exact mass, thereby verifying the elemental composition.

In a typical mass spectrum, a prominent peak corresponding to the molecular ion [M]⁺ or a protonated molecule [M+H]⁺ would be observed at m/z 211 or 212, respectively. The analysis of fragment ions, formed by the cleavage of specific bonds within the molecule upon ionization, would further corroborate the proposed structure. However, specific experimental mass spectra and detailed fragmentation analyses for this compound are not documented in the available search results.

Single-Crystal X-ray Diffraction for Solid-State Structural Determination

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline solid. If a suitable single crystal of this compound could be grown, this technique would provide precise data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding involving the amine group. It would reveal the planarity of the phenyl rings and the linear geometry of the ethynyl (B1212043) linker in the solid state. The analysis would also detail the crystal packing arrangement. A search of crystallographic databases and the scientific literature did not yield any reports on the single-crystal X-ray structure of this specific compound.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Photophysical Properties

Electronic spectroscopy, including UV-Visible (UV-Vis) absorption and fluorescence spectroscopy, provides insight into the electronic transitions within a molecule and its properties upon photoexcitation.

UV-Vis Spectroscopy : The UV-Vis absorption spectrum of this compound would be characterized by absorption bands corresponding to π-π* transitions within the conjugated system formed by the two aromatic rings and the acetylene (B1199291) linker. The position of the maximum absorption wavelength (λ_max) is indicative of the extent of conjugation.

Fluorescence Spectroscopy : Many diphenylacetylene (B1204595) derivatives are known to be fluorescent. Upon excitation at an appropriate wavelength (determined from the absorption spectrum), the compound may exhibit fluorescence. A fluorescence spectrum would reveal the emission wavelength (λ_em) and the fluorescence quantum yield, which is a measure of the efficiency of the emission process. These photophysical properties are highly dependent on the molecular structure and solvent environment.

Specific experimental data regarding the UV-Vis absorption maxima, molar absorptivity, and fluorescence properties for this compound were not found in the surveyed literature.

Time-Resolved Spectroscopy (e.g., Laser Flash Photolysis) for Excited State Dynamics

A comprehensive review of scientific literature reveals a notable absence of specific experimental data on the time-resolved spectroscopy of this compound. Consequently, this section will delineate the principles of relevant spectroscopic methodologies and infer the probable excited-state dynamics of the compound based on the established photophysical behavior of analogous molecular structures.

Time-resolved spectroscopy encompasses a suite of powerful techniques used to investigate the transient phenomena that occur in molecules following excitation by light. wikipedia.org A primary method in this field is laser flash photolysis, a pump-probe technique where a short, intense laser pulse (the pump) excites a sample, and a second, weaker light pulse (the probe) monitors the changes in absorption or emission over time. wikipedia.orgbowdoin.edu This allows for the direct observation and characterization of short-lived excited states, such as singlet and triplet states, and the kinetic analysis of their decay pathways. bowdoin.edunih.gov The time resolution of these experiments can range from femtoseconds to nanoseconds and beyond, providing a window into processes like fluorescence, intersystem crossing, and intramolecular charge transfer. wikipedia.orgnih.gov

For a molecule with the structure of this compound, excitation with UV light would populate the first excited singlet state (S₁). From this state, several competing deactivation pathways are possible. The molecule can relax to the ground state (S₀) via fluorescence, a radiative process, or through non-radiative internal conversion.

The resulting triplet state is typically much longer-lived than the singlet state because its decay to the singlet ground state is spin-forbidden. nih.gov Laser flash photolysis is particularly adept at studying these triplet states, allowing for the measurement of their absorption spectra (triplet-triplet absorption) and their lifetimes. The lifetime and reactivity of the triplet state are sensitive to its environment and the presence of quenchers, such as molecular oxygen.

Given the electron-donating nature of the aniline moiety and the electron-withdrawing potential of the fluorophenyl group, there is a possibility of intramolecular charge transfer (ICT) character in the excited state. Upon excitation, electron density may shift from the aniline part of the molecule to the fluorophenyl ring through the ethynyl bridge. Time-resolved transient absorption spectroscopy is an ideal technique to probe such ICT states, as they often exhibit broad, structureless absorption bands that are highly sensitive to solvent polarity. wikipedia.org The dynamics of ICT, including its formation and decay, can be tracked with femtosecond to picosecond time resolution. nih.gov

While no specific data tables can be presented for this compound due to the lack of published research, the table below illustrates the kind of data that would be obtained from time-resolved spectroscopic studies on an analogous compound. The values are hypothetical and for illustrative purposes only.

Hypothetical Time-Resolved Spectroscopic Data for an Analogous Aryl-Ethynyl-Aniline Compound

Parameter Value Technique
Singlet Excited State Lifetime (τs) 1.2 ns Time-Correlated Single Photon Counting
Fluorescence Quantum Yield (Φf) 0.35 Steady-State Fluorometry
Triplet-Triplet Absorption λmax 450 nm Nanosecond Laser Flash Photolysis
Triplet State Lifetime (τt) 15 µs (deoxygenated) Nanosecond Laser Flash Photolysis

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a popular and versatile method in computational chemistry for predicting a wide range of molecular properties.

DFT calculations can be employed to predict the vibrational frequencies of 3-[(4-Fluorophenyl)ethynyl]aniline. This theoretical spectrum, which includes infrared (IR) and Raman frequencies, can be compared with experimental spectra to confirm the molecular structure and identify characteristic vibrational modes associated with its functional groups, such as the C≡C triple bond, the C-F bond, and the N-H bonds of the aniline (B41778) moiety.

Conformational analysis, also performed using DFT, would identify the most stable three-dimensional arrangement of the atoms in the molecule. By rotating the single bonds, such as the one connecting the aniline ring to the ethynyl (B1212043) linker, a potential energy surface can be mapped out. This would reveal the global minimum energy conformation, which is the most likely structure of the molecule, as well as other local minima and the energy barriers between them.

Table 1: Hypothetical Data Table for Predicted Vibrational Frequencies of this compound

Vibrational ModeFunctional GroupPredicted Frequency (cm⁻¹)
N-H StretchAniline3400-3500
C≡C StretchEthynyl2100-2260
C-F StretchFluorophenyl1000-1400
C-N StretchAniline1250-1360

Note: The data in this table is hypothetical and represents the typical frequency ranges for the specified functional groups. Actual DFT calculations would provide precise frequency values.

DFT calculations can elucidate the intramolecular charge transfer (ICT) characteristics of this compound. Analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is crucial in this regard. The spatial distribution of these frontier orbitals would indicate the regions of the molecule that act as electron donors and electron acceptors. For this molecule, the aniline group is expected to be the primary electron donor, while the fluorophenyl group, influenced by the electron-withdrawing fluorine atom, could act as the electron acceptor. The ethynyl linker facilitates the electronic communication between these two moieties.

Natural Bond Orbital (NBO) analysis, another tool within DFT, can quantify the charge distribution on each atom and the nature of the bonding interactions, providing a more detailed picture of the charge transfer within the molecule.

Molecular Docking and Molecular Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein (receptor or target). If this compound were to be investigated as a potential inhibitor of a specific enzyme, molecular docking would be used to predict its binding mode within the active site of the enzyme. The results would be presented as a binding score, indicating the strength of the interaction, and a visual representation of the ligand-protein complex, highlighting key interactions like hydrogen bonds and hydrophobic contacts.

Molecular dynamics (MD) simulations would then be used to study the stability of this predicted complex over time. An MD simulation would track the movements of every atom in the system, providing insights into the flexibility of the ligand and the protein and how they adapt to each other. This can help to validate the docking results and provide a more dynamic picture of the binding event.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. To develop a QSAR model for derivatives of this compound, a dataset of structurally related compounds with experimentally determined biological activities would be required.

Various molecular descriptors for each compound, such as electronic, steric, and hydrophobic properties, would be calculated. These descriptors would then be used to build a regression model that correlates them with the observed activity. A validated QSAR model could then be used to predict the activity of new, unsynthesized derivatives of this compound, thereby guiding the design of more potent compounds.

Reaction Mechanism Elucidation through Computational Methods

Computational methods can be used to explore the potential reaction mechanisms for the synthesis of this compound. For example, in a Sonogashira coupling reaction between 3-ethynylaniline (B136080) and a 4-fluorophenyl halide, DFT could be used to calculate the energies of the reactants, products, intermediates, and transition states along the proposed reaction pathway. This would help to determine the most energetically favorable mechanism and identify the rate-determining step of the reaction.

Theoretical Studies on Stereoselectivity and Reaction Pathways

If this compound were to be involved in a reaction that could produce stereoisomers, computational methods could be used to predict the stereoselectivity. By calculating the energies of the transition states leading to the different stereoisomeric products, the most likely outcome of the reaction can be predicted. This is particularly useful in asymmetric synthesis, where controlling the stereochemistry of the product is crucial. These theoretical studies help in understanding the factors that govern the stereochemical course of a reaction and in designing catalysts or reaction conditions that favor the formation of the desired stereoisomer.

Applications of 3 4 Fluorophenyl Ethynyl Aniline in Advanced Materials Science

The unique molecular architecture of 3-[(4-Fluorophenyl)ethynyl]aniline, which incorporates an electron-donating aniline (B41778) moiety and an electron-withdrawing fluorine atom connected by a rigid, π-conjugated ethynyl (B1212043) bridge, makes it a promising building block for a variety of advanced materials. Its applications span optoelectronics, polymer science, and liquid crystal technology, driven by its inherent electronic and structural properties.

Medicinal Chemistry Research Applications Non Clinical Focus

Structure-Activity Relationship (SAR) Studies for Kinase Inhibition

SAR studies are fundamental to understanding how a molecule's chemical structure relates to its biological activity. For 3-[(4-Fluorophenyl)ethynyl]aniline and its derivatives, these studies are crucial for optimizing their potency and selectivity as kinase inhibitors.

The ethynylaniline core of this compound is a key structural motif found in numerous kinase inhibitors. This scaffold positions aromatic groups in a specific orientation that can facilitate binding to the ATP-binding pocket of kinases. The alkyne linker provides rigidity to the molecule, which can be advantageous for fitting into the narrow, hydrophobic ATP-binding cleft.

Derivatives of this scaffold are often explored by modifying the substitution pattern on both the aniline (B41778) and the phenyl ring. For instance, the aniline nitrogen can be incorporated into a larger heterocyclic system, such as a quinazoline (B50416) or a pyrimidine, which are common cores for many approved kinase inhibitors. These modifications can significantly impact the kinase inhibition profile of the resulting compounds.

Research on related 4-anilinoquin(az)oline scaffolds has shown that they can exhibit potent activity against a range of kinases, including cyclin G associated kinase (GAK), STE20-like serine/threonine-protein kinase (SLK), and Serine/threonine-protein kinase 10 (STK10). soton.ac.uk The 3-ethynylaniline (B136080) moiety, when incorporated into such scaffolds, plays a critical role in defining the selectivity and potency of these inhibitors. The interaction of such compounds with the kinase domain can lead to the modulation of the enzyme's activity, often by competing with ATP for its binding site. ijcce.ac.ir

The following table illustrates how modifications to a related 4-anilinoquinazoline (B1210976) core can influence kinase inhibitory activity. While not directly this compound, this data provides insight into how the broader ethynylaniline scaffold can be tuned.

Compound Modification Target Kinase(s) Observed Activity
Gefitinib Chloro and fluoro substitutions on anilineEGFRPotent Inhibition
Erlotinib (B232) Ethynyl (B1212043) group at the 3-position of anilineEGFRPotent Inhibition
Lapatinib Furanylmethylsulfonylethyl ether at the 4-positionEGFR, HER2Dual Inhibition

This table is illustrative and based on the general principles of kinase inhibitor design.

The presence of a fluorine atom on the phenyl ring of this compound is a deliberate design choice with significant implications for its biological properties. Fluorine is a bioisostere of a hydrogen atom but possesses unique electronic properties. Its high electronegativity can alter the electronic distribution within the molecule, potentially leading to more favorable interactions with the target protein.

Specifically, the fluorine atom can:

Enhance Binding Affinity: The fluorine atom can participate in hydrogen bonds with backbone amides in the kinase active site or other favorable electrostatic interactions, thereby increasing the binding affinity of the inhibitor.

Block Metabolic Sites: Fluorine can be introduced to block potential sites of metabolic oxidation. This can increase the metabolic stability of the compound, leading to a longer half-life in biological systems. Studies on other fluorinated compounds have shown that fluorine substitution can, in many cases, enhance oral absorption while maintaining intrinsic potency and selectivity. nih.gov

The influence of fluorine on the activity of kinase inhibitors has been a subject of extensive research. For example, in the development of c-Met kinase inhibitors, derivatives of 3-fluoro-4-(pyrrolo[2,1-f] soton.ac.uknih.govresearchgate.nettriazin-4-yloxy)aniline have been studied to understand the role of fluorine in their inhibitory activity. nih.govresearchgate.net

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. For kinase inhibitors based on the this compound scaffold, key pharmacophoric elements typically include:

A Hydrogen Bond Donor/Acceptor: The aniline nitrogen and the fluorine atom can act as hydrogen bond acceptors, while the N-H group of the aniline can be a hydrogen bond donor. These interactions are often crucial for anchoring the inhibitor in the hinge region of the kinase ATP-binding site.

An Aromatic Ring System: The fluorophenyl and aniline rings provide platforms for π-π stacking and hydrophobic interactions with amino acid residues in the active site.

A Rigid Linker: The ethynyl group provides a rigid connection between the two aromatic rings, which helps to pre-organize the molecule in a conformation suitable for binding.

Computational docking and quantitative structure-activity relationship (QSAR) studies on related aniline-based kinase inhibitors have helped to elucidate these key features. nih.gov For instance, in a study of c-Met kinase inhibitors, docking analysis helped to identify the molecular features contributing to high inhibitory activity. nih.govresearchgate.net

Biological Target Identification Methodologies

Identifying the specific biological targets of a small molecule like this compound is a critical step in understanding its mechanism of action and potential therapeutic applications. Several powerful methodologies are employed for this purpose.

Chemical proteomics aims to identify protein-small molecule interactions on a proteome-wide scale.

Drug Affinity Responsive Target Stability (DARTS): This technique is based on the principle that a protein becomes more resistant to proteolysis when it is bound to a small molecule ligand. nih.govnih.gov In a typical DARTS experiment, cell lysate is treated with the compound of interest (e.g., this compound) or a vehicle control, followed by limited digestion with a protease. nih.gov The proteins that are protected from digestion by the compound are then identified by mass spectrometry. nih.govnih.gov A significant advantage of DARTS is that it can be performed with the native, unmodified small molecule. nih.gov

Surface Plasmon Resonance (SPR): SPR is a label-free optical technique used to measure biomolecular interactions in real-time. In the context of target identification, a library of purified proteins can be immobilized on a sensor chip. The small molecule of interest is then flowed over the chip, and binding is detected as a change in the refractive index at the sensor surface. This method can not only identify targets but also provide quantitative data on binding affinity and kinetics.

Given that this compound is designed as a potential kinase inhibitor, methods that specifically probe the kinome (the complete set of protein kinases in an organism) are highly relevant.

Kinome Profiling: This involves screening a compound against a large panel of purified kinases to determine its inhibitory activity and selectivity profile. These large-scale screening platforms provide a comprehensive overview of a compound's interactions across the kinome. nih.gov The data generated from kinome profiling is highly valuable for understanding a compound's on-target and off-target effects and can guide further optimization efforts. nih.gov Integrated kinome profiling data has been shown to be predictive of cancer cell line sensitivity to kinase inhibitors. nih.gov

Targeted Assays: Once a set of potential kinase targets has been identified through profiling or proteomics, targeted biochemical or cell-based assays are used for validation. These assays measure the direct inhibition of the purified kinase by the compound or the modulation of a specific signaling pathway in cells.

The following table summarizes the application of these target identification methodologies.

Methodology Principle Application for this compound Key Advantages
DARTS Ligand-induced protein stabilization against proteolysis. nih.govIdentification of direct protein binders from cell lysates.Does not require compound modification. nih.gov
SPR Detection of binding through changes in refractive index.Quantitative analysis of binding to purified proteins.Real-time, label-free kinetics.
Kinome Profiling Screening against a large panel of kinases. nih.govDetermining the selectivity and potency against the kinome. nih.govComprehensive off-target assessment.
Targeted Assays Measurement of specific enzyme activity or cellular signaling.Validation of hits from primary screens.Confirms functional effect on the target.

Computational Approaches for Target Identification

While specific computational studies focusing solely on this compound are not extensively documented in publicly available literature, the principles of computational chemistry provide a framework for identifying its potential biological targets. nih.govresearchgate.net Methodologies such as virtual screening and molecular docking are instrumental in predicting the binding affinity of small molecules like this compound to the active sites of various enzymes and receptors. nih.gov

The structure of this compound, featuring a diarylalkyne core, is a common motif in kinase inhibitors. Computational approaches would typically involve docking this compound into the ATP-binding pocket of a panel of kinases to predict potential interactions. The aniline and fluorophenyl groups can form hydrogen bonds and hydrophobic interactions with amino acid residues in the kinase domain. The alkyne linker provides specific geometry and rigidity, which can be crucial for fitting into the binding site. Such computational analyses help prioritize the compound for further in vitro testing against a narrowed-down list of potential protein targets. researchgate.netnih.gov

Table 1: Computational Methodologies for Target Identification

MethodologyDescriptionApplication to this compound
Molecular DockingPredicts the preferred orientation of a ligand when bound to a receptor.To assess binding modes and affinities to various protein targets, particularly kinases.
Virtual ScreeningComputationally screens large libraries of compounds against a biological target.To identify potential protein targets for this compound from a database of protein structures.
Pharmacophore ModelingIdentifies the essential 3D features of a ligand required for biological activity.To design novel analogs of this compound with improved binding characteristics.
Molecular DynamicsSimulates the movement of atoms and molecules to study the stability of ligand-protein complexes.To evaluate the stability of the binding of this compound to its potential targets over time.

Development of Biological Probes and Chemical Tools for Mechanistic Studies

The structural features of this compound make it a candidate for development into a biological probe. researchgate.net The terminal alkyne group is particularly useful for "click chemistry," a set of biocompatible reactions that allow for the efficient and specific labeling of biomolecules. nih.gov For instance, the alkyne can react with an azide-modified reporter tag (like a fluorophore or biotin) to visualize or isolate the protein targets of the parent molecule. nih.govmdpi.com

While there are no specific reports of this compound being used as a biological probe, its core structure is amenable to such modifications. The aniline group could be functionalized to introduce a reactive group for covalent labeling of a target protein, or the fluorophenyl moiety could be altered to fine-tune binding affinity and selectivity. The development of such probes would be invaluable for elucidating the mechanism of action of any potential therapeutic agents derived from this scaffold. researchgate.netnih.gov

Exploration of Neuropharmacological Potential and Blood-Brain Barrier Permeability Studies

The neuropharmacological potential of this compound has not been directly investigated. However, the presence of a fluorine atom on the phenyl ring is a common strategy in medicinal chemistry to enhance metabolic stability and, in some cases, improve penetration of the blood-brain barrier (BBB). nih.gov Fluorination can increase the lipophilicity of a molecule, which can facilitate its passage across the lipid-rich BBB. nih.gov

Many small molecule kinase inhibitors, a class of compounds to which derivatives of this compound belong, face challenges in crossing the BBB due to efflux transporters like P-glycoprotein. nih.govbohrium.comresearchgate.net The relatively small size and molecular weight of this compound could be advantageous for BBB penetration. harvard.edu Studies on related fluorinated compounds have shown higher brain concentrations compared to their non-fluorinated analogs. nih.gov However, without experimental data, the BBB permeability and neuropharmacological activity of this compound remain speculative. Any potential central nervous system effects would need to be thoroughly investigated in preclinical models. mdpi.commdpi.com

Role as Synthetic Intermediates for Bioactive Molecules

The most significant and well-documented application of this compound and its close analogs is as a key building block in the synthesis of a variety of bioactive molecules. sigmaaldrich.comchemimpex.com Its bifunctional nature, possessing both a reactive aniline and an ethynyl group, allows for diverse chemical transformations.

Precursors for Tyrosine Kinase Inhibitors (e.g., Erlotinib, Icotinib (B1223) Scaffolds)

The 3-ethynylaniline moiety is a crucial component in the synthesis of several potent tyrosine kinase inhibitors (TKIs). nih.govnih.gov TKIs are a major class of targeted cancer therapies that block the action of tyrosine kinases, enzymes that are often overactive in cancer cells.

Erlotinib, a well-known EGFR (epidermal growth factor receptor) inhibitor, is synthesized using a key step that involves the reaction of 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline (B64851) with 3-ethynylaniline. frontiersin.orgfrontiersin.org The aniline nitrogen of 3-ethynylaniline displaces the chlorine atom on the quinazoline ring to form the core structure of erlotinib. frontiersin.org The ethynyl group remains as a key pharmacophoric feature that contributes to the binding of erlotinib to the ATP-binding site of EGFR. nih.gov Patents describing the synthesis of erlotinib explicitly list 3-ethynylaniline hydrochloride as a starting material. google.com

Similarly, the scaffold of icotinib, another EGFR-TKI, can be derived from precursors containing the 3-ethynylaniline framework. frontiersin.orgnih.govmdpi.com The general synthetic strategies for this class of inhibitors often rely on the versatility of the 3-ethynylaniline building block to construct the desired quinazoline-based structures. mdpi.commdpi.com

Table 2: Role of 3-Ethynylaniline Analogs in TKI Synthesis

Tyrosine Kinase InhibitorPrecursorSynthetic ReactionReference
Erlotinib3-EthynylanilineNucleophilic aromatic substitution with a 4-chloroquinazoline frontiersin.org, frontiersin.org
Icotinib Analogs3-Ethynylaniline derivativesConstruction of the quinazoline core followed by functionalization frontiersin.org, nih.gov

Synthesis of Indole (B1671886), Quinoline (B57606), and Triazole-Containing Bioactive Analogues

The versatile reactivity of this compound allows for its use in the synthesis of various heterocyclic compounds with known biological activities. ingentaconnect.comnih.gov

Indole Analogues: The synthesis of substituted indoles can be achieved through various methods starting from ortho-alkynyl anilines. figshare.comresearchgate.net While this compound is a meta-substituted aniline, intramolecular cyclization strategies can be envisioned to form indole-like structures, or it can be used in intermolecular reactions to build more complex indole-containing molecules. openmedicinalchemistryjournal.comnih.govresearchgate.netnih.gov

Quinoline Analogues: Quinolines are an important class of heterocyclic compounds with a broad range of pharmacological activities. nih.govorganic-chemistry.orgrsc.orgyoutube.com One established method for quinoline synthesis is the electrophilic cyclization of N-(2-alkynyl)anilines. nih.gov Although this specific precursor is not directly this compound, related synthetic strategies involving the reaction of anilines with alkynes can be employed to generate quinoline scaffolds.

Triazole-Containing Bioactive Analogues: The ethynyl group of this compound is a perfect handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". mdpi.comyoutube.com This reaction allows for the facile synthesis of 1,2,3-triazole-containing compounds. nih.govthieme-connect.de By reacting this compound with various organic azides, a diverse library of triazole analogues can be generated. youtube.com This approach has been successfully used to create derivatives of erlotinib and icotinib where a triazole moiety is introduced to explore new biological activities. frontiersin.orgfrontiersin.orgfrontiersin.orgnih.gov

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-[(4-Fluorophenyl)ethynyl]aniline, and how are coupling reactions optimized?

  • Methodological Answer : The compound is typically synthesized via Sonogashira coupling, utilizing palladium (e.g., Pd(PPh₃)₂Cl₂) and copper (CuI) catalysts under inert atmospheres. For example, ethynyl intermediates are coupled with halogenated aniline derivatives (e.g., 4-iodo-2-methoxyaniline) in tetrahydrofuran (THF) at 20°C for 2 hours . Hydrogenation with Raney-Ni or NaBH₄ may follow to reduce nitro intermediates to amines . Optimizing reaction conditions (e.g., catalyst loading, solvent polarity) minimizes side products like homocoupling.

Q. Which spectroscopic techniques are most effective for structural characterization?

  • Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) and High-Resolution Mass Spectrometry (HRMS) are critical for confirming the ethynyl linkage and fluorine substitution. Crystallography (e.g., X-ray diffraction) resolves stereochemical details, as demonstrated in fluorophenyl-aniline derivatives . High-Performance Liquid Chromatography (HPLC) with UV detection ensures purity (>95%), particularly for intermediates prone to oxidation .

Q. What purification methods are recommended post-synthesis?

  • Methodological Answer : Recrystallization using diethyl ether or petroleum ether is effective for removing unreacted starting materials . Column chromatography (silica gel, hexane/ethyl acetate gradients) isolates the target compound from by-products like dimerized ethynyl species . For thermally stable derivatives, sublimation under reduced pressure enhances purity .

Advanced Research Questions

Q. How do solvent polarity and temperature influence the photophysical properties of ethynyl-aniline derivatives?

  • Methodological Answer : Polar solvents (e.g., DMSO) enhance twisted intramolecular charge transfer (TICT) emissions, leading to mega-Stokes shifts. Temperature-dependent fluorescence studies (e.g., 25–80°C) reveal intensified TICT emissions at higher temperatures due to activated vibrational modes. Ratiometric analysis at 450 nm and 600 nm provides a calibration curve for thermometric applications . Contradictions in solvent effects (e.g., quenching in protic solvents) require controlled dielectric constant studies.

Q. What strategies resolve discrepancies in reported reaction yields for ethynyl-aniline couplings?

  • Methodological Answer : Yield variations often stem from trace oxygen or moisture deactivating catalysts. Rigorous inert conditions (argon/vacuum cycles) and dried solvents improve reproducibility . Kinetic studies using in situ IR or Raman spectroscopy identify rate-limiting steps (e.g., oxidative addition vs. transmetallation). For conflicting literature data, meta-analysis of reaction parameters (e.g., Pd:Cu ratios) and substrate electronic profiles (Hammett constants) clarifies optimal conditions.

Q. How can electronic modifications (e.g., fluorophenyl groups) tune reactivity for targeted applications?

  • Methodological Answer : The 4-fluorophenyl group acts as an electron-withdrawing substituent, stabilizing the aniline moiety against oxidation and enhancing conjugation in π-systems. Computational modeling (DFT) predicts HOMO-LUMO gaps for optoelectronic applications . Introducing sulfonyl or trifluoromethyl groups further modulates solubility and bioactivity, as seen in DAT/σ₁ receptor ligands .

Q. What methodologies detect and quantify by-products in multi-step syntheses?

  • Methodological Answer : LC-MS with electrospray ionization (ESI) identifies impurities like chlorinated by-products or dimerized intermediates . Isotopic labeling (e.g., ¹⁹F NMR) tracks fluorine migration during cyclization steps . Accelerated Stability Testing (40°C/75% RH) evaluates degradation pathways, informing protective measures (e.g., antioxidant additives).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.